5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-methylbenzylamine with a suitable pyrrole precursor under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst . This method allows for the formation of the pyrrole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzyl alcohol: Shares the 2-methylbenzyl group but lacks the pyrrole ring.
2-Methylbenzylamine: Contains the 2-methylbenzyl group with an amine functional group instead of the carboxylic acid.
Benzyl alcohol: Similar structure but without the methyl group on the benzene ring.
Uniqueness
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 2-methylbenzyl group and the pyrrole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-4-2-3-5-10(9)8-11-6-7-12(14-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
InChI Key |
BBKDDXVLWCZBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.